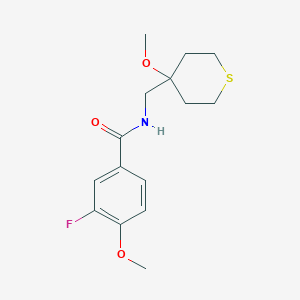

3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide analogs with fluorine substitutions and methoxy groups, which are relevant to the compound . These analogs are being investigated for their potential as ligands in imaging studies, particularly using positron emission tomography (PET) for tumor imaging and neurotransmitter transporter assessment .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs involves the radiolabeling of compounds with fluorine-18, a radioactive isotope used in PET imaging. The process typically includes the displacement of a mesylate precursor with [18F]fluoride . Another synthesis approach for a related compound, a potent δ-opioid receptor agonist, employs a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . These methods highlight the advanced techniques used to synthesize and analyze fluorinated benzamide derivatives.

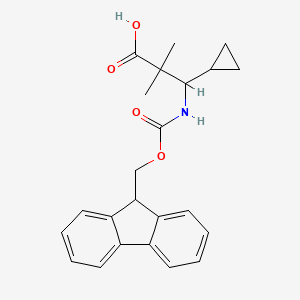

Molecular Structure Analysis

The molecular structure of benzamide analogs can be determined using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The geometrical parameters obtained from X-ray studies are in good agreement with those calculated using density functional theory (DFT). The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity and potential interactions of benzamide analogs can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can help predict how the molecule might engage in chemical reactions . Additionally, the radiosynthesis of PET radiotracers involves chemical reactions that incorporate [18F]fluoride into the benzamide structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs, such as crystal structure, hydrogen bonding patterns, and molecular packing, can be significantly influenced by the presence of fluorine and methoxy groups. For instance, the crystal structure analysis of fluorinated benzamides reveals the importance of hydrogen bonds and atom–atom contacts in determining the crystal packing . The introduction of fluorine atoms can also lead to the formation of specific interactions, such as C-F...pi(arene) contacts, which can affect the overall properties of the compound .

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-19-13-4-3-11(9-12(13)16)14(18)17-10-15(20-2)5-7-21-8-6-15/h3-4,9H,5-8,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBXGHXINSQSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCSCC2)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)

![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)